

5-Tridecanone vs. 2-Tridecanone: Odor Profile & Functional Comparison Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 5-Tridecanone

CAS No.: 57702-05-3

Cat. No.: B7823610

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Executive Summary

This technical guide provides a comparative analysis of 2-Tridecanone (Methyl Undecyl Ketone) and its structural isomer **5-Tridecanone** (Butyl Octyl Ketone). While 2-Tridecanone is a commercially established flavor and fragrance ingredient known for its waxy-dairy profile, **5-Tridecanone** is a functional isomer characterized by a harsher, spicy-oily odor profile often associated with biological signaling (e.g., fungal metabolites, nematode attraction) rather than perfumery.

Physicochemical & Structural Basis

The olfactory difference between these isomers stems from the position of the carbonyl group (). The shift from the 2-position (methyl ketone) to the 5-position (mid-chain ketone) alters the molecule's polarity, volatility, and interaction with olfactory receptors.

Feature	2-Tridecanone	5-Tridecanone
IUPAC Name	Tridecan-2-one	Tridecan-5-one
Common Name	Methyl Undecyl Ketone	Butyl Octyl Ketone
CAS Number	593-08-8	30692-16-1
Structure		
Physical State (20°C)	Solid (Waxy Crystalline)	Liquid (Colorless Oil)
Melting Point	~28°C	16–17°C
Boiling Point	263°C	~261°C
LogP (Est.)	~5.20	~5.05
Solubility	Soluble in oils, ethanol; Insoluble in water	Soluble in oils, ethanol; Insoluble in water

Key Insight: 2-Tridecanone is a solid at room temperature, meaning its headspace concentration (vapor pressure) is lower initially until warmed. **5-Tridecanone**, being a liquid, presents a more immediate and "oily" volatile profile.

Sensory Profile Comparison

The shift of the carbonyl group away from the terminal methyl position significantly degrades the "fruity/dairy" character, introducing harsher, more vegetative notes.

2-Tridecanone: The "Dairy/Waxy" Standard

- Primary Descriptors: Waxy, fatty, creamy, dairy, coconut-like.[1]
- Secondary Nuances: Herbal, slightly spicy, blue cheese, nut-like.
- Olfactory Impact: Used in flavors (cheese, coconut, nut) and fragrances to provide a "fatty" naturalism.[1][2] It is generally perceived as pleasant in dilution.
- Mechanism: Methyl ketones are classic fermentation byproducts (e.g., in blue cheese) and are readily recognized by human receptors as "food-associated."

5-Tridecanone: The "Harsh/Spicy" Variant

- Primary Descriptors: Harsh, herbaceous, oily, "old nut," spicy.[3][4]
- Specific Note: Recent research identifies it as a component of cat urine malodor and fungal metabolites, described specifically as "harsh, herb, oil, old nut, spice" [1].
- Olfactory Impact: Lacks the "lift" and fruitiness of the 2-isomer. The mid-chain carbonyl creates a "heavier" perception often associated with rancidity or biological waste rather than fresh food.
- Comparative Rule: As the carbonyl moves toward the center of the chain (from 2- to 5-), the odor shifts from Fruity/Floral/Dairy

Spicy/Vegetable/Oily [2].

Biological & Functional Context

The divergence in odor profile mirrors the divergence in biological function.

Context	2-Tridecanone	5-Tridecanone
Natural Source	Wild Tomato (<i>S. habrochaites</i>), Coconut, Cheese.	Trichoderma fungi, Cat urine, Nematode attractant.
Biological Role	Defense Allomone: Repels aphids/mites; toxic to insect larvae. Alarm Pheromone: Used by ants (<i>Formica</i> spp.).	Kairomone/Attractant: Attracts root-knot nematodes (<i>M. incognita</i>) to bacterial food sources [3].
Commercial Use	FDA-approved flavoring agent (FEMA 3388).	Not for flavor/fragrance use. Research chemical only.[5]

Experimental Protocol: Differentiation & Evaluation

To objectively distinguish these isomers, a combined Gas Chromatography-Olfactometry (GC-O) approach is required due to their identical molecular weight (198.35 g/mol) and similar fragmentation patterns.

Methodology: GC-O Comparative Workflow

Objective: Correlate retention index (RI) with specific odor events to distinguish isomers in a complex matrix.

Protocol Steps:

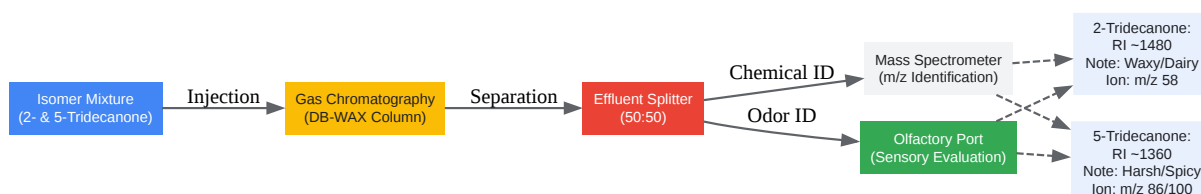
- Sample Prep: Dilute standards of 2-Tridecanone and **5-Tridecanone** to 100 ppm in Dichloromethane (DCM).
- Column Selection: Use a polar column (e.g., DB-WAX) to maximize separation based on polarity differences of the carbonyl position.
- GC Parameters:
 - Injector: 250°C, Splitless.
 - Oven: 40°C (2 min)
5°C/min
240°C.
- Detection: Split effluent 1:1 between Mass Spectrometer (MS) and Olfactory Detection Port (ODP).
- Validation: Calculate Linear Retention Indices (LRI) using C8-C20 alkane standards.

Differentiation Criteria:

- LRI Shift: On polar columns, 2-Tridecanone typically elutes later than mid-chain isomers due to higher interaction of the accessible methyl ketone with the stationary phase (Verify with specific column data; mid-chain ketones often have slightly lower boiling points and polarity interactions).
- MS Fingerprint: Look for the McLafferty rearrangement ion.
 - 2-Tridecanone: Prominent m/z 58 (acetone enol ion).

- **5-Tridecanone**: Prominent m/z 86 (2-pentanone enol ion) or m/z 100 depending on chain split.

Workflow Visualization



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Caption: Dual-detection workflow for correlating isomeric structure with odor character.

References

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- To cite this document: BenchChem. [5-Tridecanone vs. 2-Tridecanone: Odor Profile & Functional Comparison Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7823610/docs#5-tridecanone-vs-2-tridecanone-odor-profile-functional-comparison-guide\]](https://www.benchchem.com/product/b7823610/docs#5-tridecanone-vs-2-tridecanone-odor-profile-functional-comparison-guide)

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